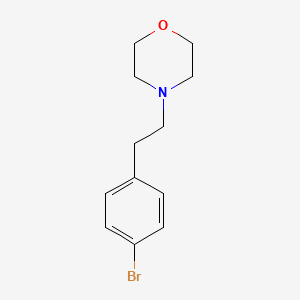

4-(4-Bromophenethyl)morpholine

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-(4-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUTUFSXCVKNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479308 | |

| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-39-2 | |

| Record name | 4-[2-(4-Bromophenyl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 4 4 Bromophenethyl Morpholine

Established Reaction Pathways for 4-(4-Bromophenethyl)morpholine Synthesis

The creation of this compound is fundamentally based on the formation of a carbon-nitrogen (C-N) bond between the morpholine (B109124) ring and the 4-bromophenethyl group. Conventional methods are typically robust and rely on well-understood reaction mechanisms.

Conventional Synthetic Approaches and Reaction Mechanisms

The most common and direct method for synthesizing this compound is through the nucleophilic substitution reaction. This pathway involves the N-alkylation of morpholine with a suitable 4-bromophenethyl halide. The nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbon of the phenethyl group that is attached to a leaving group, such as bromide or iodide.

A typical reaction scheme involves reacting morpholine with 1-(2-bromoethyl)-4-bromobenzene in the presence of a base. The base, often a carbonate like potassium carbonate or an organic base like triethylamine, serves to neutralize the hydrohalic acid byproduct formed during the reaction, driving the equilibrium towards the product. The reaction is generally carried out in a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

Another established approach is reductive amination. This two-step process begins with the reaction of morpholine with 4-bromophenylacetaldehyde. This initial reaction forms an unstable enamine or iminium ion intermediate, which is then reduced in situ to the final product. Common reducing agents for this step include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).

Precursor Chemistry and Intermediate Generation in the Synthesis of this compound

The selection and preparation of precursors are critical for a successful synthesis. The primary precursors for the conventional synthesis of this compound are morpholine and a 4-bromophenethyl derivative.

Morpholine : As a readily available and inexpensive secondary amine, morpholine is a common starting material in many syntheses. atamankimya.com Its cyclic ether structure is a key feature of the final product.

4-Bromophenethyl Precursors : The choice of the phenethyl precursor dictates the specific reaction pathway.

1-(2-Bromoethyl)-4-bromobenzene : This is a key intermediate for the nucleophilic substitution pathway. It can be synthesized from 4-bromophenethyl alcohol through bromination, for instance, using phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

4-Bromophenylacetic acid : This compound can be reduced to 4-bromophenethyl alcohol, which is a precursor to the halide. Alternatively, it can be converted into the corresponding amide and then reduced to the amine.

4-Bromobenzaldehyde : Used in aldol (B89426) condensation reactions to build the phenethyl side chain. For example, reaction with acetophenone (B1666503) can yield a chalcone, which can be further modified. odinity.com

The generation of intermediates is a planned stage in a multi-step synthesis. For instance, the synthesis of 4-(2-bromoethyl)morpholine (B1270460) from 2-morpholin-4-yl-ethanol using carbon tetrabromide and triphenylphosphine (B44618) is a documented procedure that produces a key intermediate for similar alkylation reactions.

Advanced and Stereoselective Synthesis Techniques for Morpholine Derivatives

While the synthesis of the parent this compound does not involve creating a new stereocenter, the broader field of morpholine synthesis has seen significant advancements, particularly in catalytic and stereoselective methods. These techniques are crucial when synthesizing derivatives of this compound that may have substituents on the morpholine ring or the ethyl linker.

Catalytic Strategies in Phenethylmorpholine Synthesis

Modern synthetic chemistry increasingly relies on catalytic processes to improve efficiency, selectivity, and environmental footprint. For phenethylmorpholine synthesis, transition-metal-catalyzed cross-coupling reactions are particularly relevant. The Buchwald-Hartwig amination, for example, uses a palladium catalyst to couple amines with aryl halides. researchgate.net This could be adapted to couple morpholine with a suitable 4-bromophenethyl precursor.

Copper-catalyzed N-arylation, an Ullmann-type reaction, provides another avenue for forming the crucial C-N bond, often under milder conditions than traditional methods. researchgate.net Furthermore, catalytic strategies can be employed for the synthesis of precursors. For instance, nickel-catalyzed reactions can convert aryl halides to phenols, which could be a step in a longer synthetic route. nih.gov The development of catalysts for the addition of N-H bonds across double bonds also represents a potential strategy. imperial.ac.uk

| Catalytic Strategy | Metal/Catalyst | Typical Substrates | Potential Application for this compound Synthesis |

| Buchwald-Hartwig Amination | Palladium (Pd) | Aryl halides, Amines | Coupling of morpholine with 1-bromo-4-(2-haloethyl)benzene. |

| Ullmann Condensation | Copper (Cu) | Aryl halides, Amines | Coupling of morpholine with 1-bromo-4-(2-haloethyl)benzene. researchgate.net |

| Reductive Amination | Various (e.g., Ir, Rh) | Aldehydes/Ketones, Amines | Catalytic reduction of the iminium ion formed from morpholine and 4-bromophenylacetaldehyde. |

Enantioselective and Diastereoselective Methodologies

When substituents are present on the morpholine ring, controlling the stereochemistry becomes paramount. Several advanced strategies have been developed for the stereoselective synthesis of morpholine derivatives. acs.org

One such method is the intramolecular reductive etherification of keto alcohols, which can produce cis-2,6-disubstituted morpholines with high diastereoselectivity. acs.org Another approach involves the diastereoselective addition of a Grignard reagent to a sulfinyl imine, followed by cyclization to yield substituted morpholines. thieme-connect.comuq.edu.au Polymer-supported synthesis has also been employed for the stereoselective creation of morpholine-3-carboxylic acid derivatives. nih.gov While these methods are not directly required for unsubstituted this compound, they are essential for creating more complex, chiral analogues, which are often of interest in pharmaceutical research.

Optimization of Synthetic Parameters for this compound

Optimizing a synthetic route involves systematically varying reaction conditions to maximize yield and purity while minimizing costs and environmental impact. For the synthesis of this compound via N-alkylation, key parameters to consider include the choice of base, solvent, temperature, and reaction time.

A study on a similar N-arylation reaction to produce 4-(4-bromopyridin-2-yl)morpholine (B1373759) demonstrated the use of caesium carbonate as a base in DMF, with the reaction proceeding at 100 °C in a sealed tube to achieve a 90% yield. chemicalbook.com The selection of a strong, non-nucleophilic base and a polar aprotic solvent is typical for such SₙAr and alkylation reactions.

The table below outlines typical parameters that would be subject to optimization in a conventional synthesis of this compound.

| Parameter | Variation | Effect on Reaction | Example Condition |

| Solvent | Acetonitrile, DMF, DMSO | Influences solubility of reactants and reaction rate. | DMF is often used for its high boiling point and ability to dissolve a wide range of compounds. |

| Base | K₂CO₃, Cs₂CO₃, Et₃N | Neutralizes acid byproduct; stronger bases can increase reaction rate. | Cs₂CO₃ is often more effective than K₂CO₃ but is more expensive. chemicalbook.com |

| Temperature | Room Temp. to >100 °C | Higher temperatures generally increase reaction rates but can lead to side products. | Heating to 80-100 °C is common for these types of alkylations. |

| Reactant Ratio | Stoichiometric or excess | Using a slight excess of one reactant (e.g., morpholine) can drive the reaction to completion. | 1.2 equivalents of morpholine to 1 equivalent of the alkyl halide. |

Statistical methods like Design of Experiments (DoE) can be a powerful strategy for systematically optimizing multiple parameters simultaneously, leading to a highly efficient and robust synthetic process. imperial.ac.uk

Process Efficiency and Yield Enhancement Strategies

Optimizing the synthesis of this compound is crucial for its practical application. Several factors influence the efficiency and yield of the production process.

In the catalytic reductive N-alkylation method, the order of reagent addition can impact reaction efficiency. Combining the amine and carboxylic acid in toluene (B28343) at room temperature can sometimes lead to the precipitation of the ammonium (B1175870) carboxylate salt, which may hinder the initial reaction rate. rsc.org A reported yield for this method is approximately 78%. rsc.org In related reactions, it has been noted that low yields can sometimes be attributed to steric hindrance during the initial amidation step rather than a failure in the subsequent reduction. rsc.org To drive the reaction to completion, especially if the initial phase is slow, further additions of the reducing agent (phenylsilane) and a catalyst, such as [Ir(COD)Cl]₂, can be employed after an initial reaction period at reflux. rsc.org

For the direct N-alkylation route, the yield is highly dependent on the nature of the leaving group on the phenethyl component and the reaction conditions. The synthesis using 1-bromo-4-(2-iodoethyl)benzene (B1287328) as the alkylating agent has been reported to produce a yield of 52%. liverpool.ac.uk The efficiency of such SN2-type reactions can often be enhanced by optimizing the solvent, temperature, and base used to scavenge the acid produced during the reaction.

Purity and Scalability Considerations in this compound Production

Ensuring the purity of this compound is essential for its use as a building block in subsequent chemical transformations. liverpool.ac.uk The scalability of the chosen synthetic route determines its viability for larger-scale industrial production.

Following the catalytic reductive N-alkylation synthesis, a multi-step purification protocol is employed. The crude reaction is first quenched with methanolic HCl to neutralize any remaining reactive species. rsc.org This is followed by a period of stirring to decompose any enamine by-products. rsc.org A standard liquid-liquid extraction work-up using ethyl acetate (B1210297) and an aqueous sodium hydroxide (B78521) solution separates the organic product from water-soluble impurities. rsc.org A final distillation under vacuum is performed to effectively remove the final traces of volatile starting material, such as morpholine. rsc.org

For syntheses following the direct N-alkylation pathway, purification is typically achieved using column chromatography. liverpool.ac.uk This technique is effective for separating the product from unreacted starting materials and by-products on a laboratory scale.

When considering scalability , the catalytic reductive amination route presents certain advantages and challenges. One-pot reactions are generally preferred for large-scale synthesis as they reduce the number of unit operations. jocpr.com However, the cost and availability of reagents like phenylsilane (B129415) and iridium catalysts could be a limiting factor for industrial production. rsc.org Furthermore, potential issues like the "salting out" of intermediates could complicate reactor mixing and heat transfer on a larger scale. rsc.org Purification by distillation is generally more scalable than column chromatography, making it a more suitable choice for large-quantity production. rsc.org Recent advancements in green chemistry have focused on developing more efficient and environmentally friendly methods for morpholine synthesis, which could be adapted for its derivatives. chemrxiv.org

Chemical Transformations and Reactivity Profile of 4 4 Bromophenethyl Morpholine

Reactivity of the Morpholine (B109124) Ring System in 4-(4-Bromophenethyl)morpholine

The morpholine moiety in this compound contains a six-membered saturated heterocycle with both an oxygen and a nitrogen atom. vulcanchem.com The nitrogen atom, being a tertiary amine, acts as a basic center. vulcanchem.com However, the presence of the adjacent ether oxygen withdraws electron density from the nitrogen, which renders it less nucleophilic and less basic compared to structurally similar amines like piperidine. wikipedia.orgatamankimya.com

Despite this reduced basicity, the morpholine nitrogen readily undergoes typical reactions of tertiary amines. It can react with acids to form the corresponding morpholinium salts in exothermic reactions. wikipedia.orgnih.gov For instance, treatment with hydrochloric acid would yield 4-(4-bromophenethyl)morpholinium chloride. The morpholine ring is generally stable, but the nitrogen can be susceptible to oxidation or participate in other transformations under specific conditions. In secondary amines, nitrosation is a known reaction, leading to N-nitrosamines under acidic conditions with nitrite (B80452) sources. nih.gov While this specific molecule contains a tertiary amine, understanding the general reactivity of the morpholine nitrogen is crucial for planning synthetic routes and avoiding unwanted side reactions.

Chemical Behavior of the Brominated Phenethyl Moiety

The brominated phenethyl moiety is the primary site for introducing molecular diversity. The key reactive feature of this group is the bromine atom attached to the para-position of the phenyl ring. vulcanchem.comcymitquimica.com This aryl bromide serves as a versatile synthetic handle for a multitude of chemical transformations.

The carbon-bromine (C-Br) bond can be targeted by several classes of reactions:

Metal-Catalyzed Cross-Coupling Reactions : The bromine atom is an excellent leaving group for various palladium, nickel, or copper-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. Examples of such reactions include the Suzuki, Stille, Negishi, and Buchwald-Hartwig couplings. vulcanchem.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) : While aryl bromides are generally less reactive towards SNAr than their nitro-activated counterparts, under forcing conditions or with specific catalytic systems, the bromine can be displaced by strong nucleophiles.

Halogen-Metal Exchange : The C-Br bond can be converted into a more reactive organometallic species through halogen-metal exchange, typically using organolithium or Grignard reagents. This generates a nucleophilic aryl anion that can react with a wide range of electrophiles. vulcanchem.com

The phenethyl linker, a two-carbon chain, provides spatial separation between the morpholine ring and the reactive phenyl bromide group, which can be important for the molecule's conformational flexibility and its potential interactions in biological systems. vulcanchem.com

Derivatization Strategies Originating from this compound

The dual reactivity of this compound makes it an excellent starting material for creating libraries of new chemical entities. aaronchem.com Derivatization can be achieved through classical functional group interconversions or by employing modern synthetic methods like C-H functionalization. solubilityofthings.comu-tokyo.ac.jp

Functional group interconversion (FGI) is a cornerstone of synthetic strategy, allowing for the conversion of one functional group into another. solubilityofthings.comimperial.ac.uk In the case of this compound, the aryl bromide is the prime candidate for FGI, enabling the synthesis of a diverse array of analogs. By replacing the bromine atom, the physicochemical properties and biological activity of the resulting molecules can be systematically modulated. aaronchem.comsolubilityofthings.com

Below is a table summarizing potential functional group interconversions starting from the aryl bromide moiety.

| Target Functional Group | Reagent(s) / Reaction Type | Resulting Structure Fragment |

| Arylboronic ester | Bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂) | -C₆H₄-B(OR)₂ |

| Phenyl | Phenylboronic acid, Pd catalyst, Base (Suzuki Coupling) | -C₆H₄-Ph |

| Cyano | Zn(CN)₂, Pd catalyst | -C₆H₄-CN |

| Hydroxyl (Phenol) | NaOH, Cu catalyst (Bucherer reaction) or via boronic ester oxidation | -C₆H₄-OH |

| Alkoxy (Ether) | Alcohol, NaH, Cu catalyst (Ullmann Condensation) | -C₆H₄-OR |

| Primary Amine | NaN₃ then reduction; or Ammonia, Cu catalyst | -C₆H₄-NH₂ |

| Substituted Amine | Amine, Pd or Cu catalyst (Buchwald-Hartwig Amination) | -C₆H₄-NHR or -C₆H₄-NR₂ |

| Thiol | NaSH or thiourea (B124793) followed by hydrolysis | -C₆H₄-SH |

| Alkyne | Terminal alkyne, Pd/Cu catalyst (Sonogashira Coupling) | -C₆H₄-C≡CR |

This table presents illustrative examples of common transformations and is not exhaustive.

Modern synthetic chemistry offers powerful tools for molecule construction that go beyond classical FGI. Cross-coupling and C-H functionalization reactions are particularly relevant for derivatizing this compound.

Cross-Coupling Reactions: As mentioned, the aryl bromide is an ideal substrate for a wide range of metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in modern drug discovery and materials science for their reliability and broad substrate scope. nih.gov The general transformation involves coupling the aryl bromide (Ar-X) with an organometallic reagent (R-M) to form a new Ar-R bond. wikipedia.org

Table of Common Cross-Coupling Reactions for Aryl Bromides

| Named Reaction | Organometallic Reagent (R-M) | Metal Catalyst (Typical) |

|---|---|---|

| Suzuki Coupling | Boronic acid / ester (R-B(OR)₂) | Palladium (Pd) |

| Stille Coupling | Organostannane (R-SnR'₃) | Palladium (Pd) |

| Negishi Coupling | Organozinc (R-ZnX) | Palladium (Pd) or Nickel (Ni) |

| Hiyama Coupling | Organosilane (R-SiR'₃) | Palladium (Pd) |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Palladium (Pd) / Copper (Cu) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Palladium (Pd) |

C-H Functionalization: C-H functionalization (or C-H activation) is an emerging and powerful strategy that allows for the direct conversion of C-H bonds into new C-C or C-X bonds, avoiding the need for pre-functionalized starting materials. u-tokyo.ac.jpfrontiersin.org For this compound, several C-H bonds could be potential targets for such transformations. The aromatic C-H bonds on the phenyl ring, ortho to the phenethyl group, are potential sites for directed metalation. The morpholine nitrogen or ether oxygen could act as a directing group, guiding a transition metal catalyst to a specific C-H bond to achieve high regioselectivity. mdpi.com Furthermore, the aliphatic C-H bonds on the ethyl bridge or the morpholine ring itself could be functionalized using appropriate catalytic systems, although this is generally more challenging. While specific literature on C-H functionalization of this exact molecule is scarce, the principles of the methodology suggest a promising avenue for creating novel derivatives that would be inaccessible through traditional methods. snnu.edu.cn

Advanced Spectroscopic and Structural Characterization Methodologies for 4 4 Bromophenethyl Morpholine

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 4-(4-bromophenethyl)morpholine in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

In a typical ¹H NMR spectrum, the aromatic protons of the para-substituted phenyl ring appear as a set of multiplets in the downfield region. The protons on the ethyl linker and the morpholine (B109124) ring exhibit characteristic chemical shifts and coupling patterns. For instance, the protons of the morpholine ring adjacent to the nitrogen and oxygen atoms will have distinct chemical shifts. chemicalbook.com

Table 1: Representative ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) | Multiplicity |

| Aromatic (2H) | 7.42 – 7.38 | m |

| Aromatic (2H) | 7.15 – 7.07 | m |

| Morpholine (4H, -CH₂-O-) | 3.70 | t |

| Ethyl Linker (-CH₂-Ar) | 2.76 | t |

| Ethyl Linker (-CH₂-N) | 2.91 | t |

| Morpholine (4H, -CH₂-N-) | 2.55 - 2.24 | m |

| Note: Data synthesized from typical values for similar structures. rsc.orgnetlify.apporganicchemistrydata.orgcarlroth.com |

Mass Spectrometry (MS) Methodologies for Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, thereby confirming its elemental composition. The molecular formula of the compound is C₁₂H₁₆BrNO. scbt.com

Electron ionization (EI) or electrospray ionization (ESI) can be used to generate the molecular ion (M⁺). Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br). wpmucdn.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, further validating the elemental formula. rsc.org

Fragmentation analysis reveals characteristic losses. For example, cleavage of the bond between the ethyl group and the morpholine ring is a likely fragmentation pathway. libretexts.orgneu.edu.tr

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |

| [M]⁺ | 269.04 | 271.04 | Molecular Ion |

| [M+H]⁺ | 270.05 | 272.05 | Protonated Molecular Ion |

| [M-C₄H₈NO]⁺ | 183.96 | 185.96 | Loss of morpholine ring |

| Note: m/z values are predicted based on the molecular formula. uni.lu |

Infrared (IR) Spectroscopy Techniques for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic portions (ethyl and morpholine). The C-O-C stretching of the ether linkage in the morpholine ring and the C-N stretching of the tertiary amine will also be present. researchgate.net The substitution pattern on the benzene (B151609) ring can also be inferred from the pattern of out-of-plane C-H bending vibrations.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3100-3000 | |

| Aliphatic C-H Stretch | 3000-2850 | |

| C-O-C Stretch (Ether) | 1150-1085 | |

| C-N Stretch (Tertiary Amine) | 1250-1020 | |

| C-Br Stretch | 600-500 | |

| Note: Wavenumber ranges are typical for these functional groups. rsc.org |

X-ray Crystallography for Molecular Structure Elucidation

For this compound, X-ray analysis would reveal the conformation of the morpholine ring (typically a chair conformation) and the orientation of the 4-bromophenethyl substituent. mdpi.com Intermolecular interactions, such as hydrogen bonding or stacking interactions, that dictate the crystal packing can also be identified. mdpi.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. sielc.com A suitable reversed-phase HPLC method can separate the target compound from any impurities or starting materials. chromatographyonline.com The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram. chromatographyonline.com

Coupling HPLC with a mass spectrometer (LC-MS) provides an even more powerful analytical tool. ncsu.edu As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak as that of this compound and aids in the identification of any impurities based on their mass-to-charge ratios. ncsu.eduresearchgate.net

Advanced Imaging and Surface Analysis Techniques

Electron Microscopy Applications (Scanning Electron Microscopy, Transmission Electron Microscopy, Focused Ion Beam)

While primarily used for materials science, electron microscopy techniques can be applied to characterize the solid-state morphology of crystalline this compound.

Scanning Electron Microscopy (SEM) can provide high-resolution images of the surface topography of the crystalline material, revealing details about crystal habit and size distribution. scielo.br

Transmission Electron Microscopy (TEM) can be used to investigate the internal structure of the crystals, including any defects or dislocations. ut.ac.ir

Focused Ion Beam (FIB) can be used to mill the surface of the crystals to expose a cross-section for further imaging and analysis.

These techniques are particularly useful in the context of solid-state chemistry and formulation science, where the physical properties of the crystalline material are of importance.

X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. wikipedia.orgmalvernpanalytical.com When applied to this compound, XPS would provide critical data on the elemental makeup of the molecule's surface, typically within the top 1-10 nanometers. wikipedia.orgcnrs.fr

The process involves irradiating the sample with a beam of X-rays, which causes the ejection of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, and from this, the binding energy of the electrons can be calculated. This binding energy is unique to each element and is sensitive to the element's chemical environment, an effect known as the "chemical shift". cnrs.frresearchgate.net

For this compound, XPS analysis would be expected to yield the following information:

Elemental Composition: The presence of Carbon (C), Nitrogen (N), Oxygen (O), and Bromine (Br) would be confirmed.

Chemical State Analysis: High-resolution scans of the C 1s, N 1s, O 1s, and Br 3d peaks would reveal the different bonding environments. For instance, the C 1s spectrum could be deconvoluted to distinguish between C-C/C-H bonds in the aromatic ring and ethyl chain, C-N bonds, and C-O bonds within the morpholine ring. The N 1s spectrum would characterize the tertiary amine of the morpholine group, and the O 1s would correspond to the ether linkage in the morpholine ring. The Br 3d spectrum would confirm the presence of the carbon-bromine bond.

A hypothetical table of expected XPS binding energies for this compound is presented below. Actual values can vary based on instrument calibration and sample charging.

| Element | Orbital | Expected Binding Energy (eV) | Inferred Functional Group |

| C | 1s | ~284.8 | C-C, C-H (Aromatic, Aliphatic) |

| ~286.0 | C-N (Morpholine) | ||

| ~286.5 | C-O (Morpholine) | ||

| N | 1s | ~400.0 | Tertiary Amine (Morpholine) |

| O | 1s | ~532.5 | Ether (Morpholine) |

| Br | 3d | ~70.0 | C-Br (Bromophenyl) |

Secondary Ion Mass Spectrometry (SIMS)

Secondary Ion Mass Spectrometry (SIMS) is another powerful surface analysis technique known for its extremely high sensitivity, capable of detecting elements in the parts per million (ppm) to parts per billion (ppb) range. iyte.edu.tr It involves bombarding the sample surface with a focused primary ion beam, which causes the sputtering of secondary ions from the surface. mvatools.comrockymountainlabs.com These secondary ions are then analyzed by a mass spectrometer to determine their mass-to-charge ratio. rockymountainlabs.com

SIMS can be operated in two modes:

Static SIMS (S-SIMS): Uses a very low primary ion dose to analyze the outermost monolayer of the sample, providing detailed molecular information with minimal fragmentation. For this compound, S-SIMS would be ideal for identifying the parent molecular ion and characteristic fragments, confirming its molecular weight and structure. rockymountainlabs.com

Dynamic SIMS (D-SIMS): Uses a higher primary ion dose to etch or sputter through the sample, providing elemental information as a function of depth. rockymountainlabs.com

Expected findings from a SIMS analysis of this compound would include:

Molecular Ion Detection: The detection of the pseudomolecular ion [M+H]⁺ would confirm the molecular weight of the compound (270.17 g/mol ). chemscene.com

Fragment Analysis: Characteristic fragment ions would provide structural information. Expected fragments would include those corresponding to the bromophenethyl group and the morpholine ring.

High Sensitivity Elemental Mapping: SIMS imaging could map the distribution of bromine and nitrogen on a surface, which is particularly useful if the compound is part of a larger matrix or device.

Synchrotron-based Characterization Techniques

Synchrotron facilities generate extremely bright and focused X-ray beams, enabling advanced characterization techniques that are not possible with laboratory-based instruments. cern.chmdpi.com These methods are crucial for probing the detailed structural and electronic properties of materials like this compound, especially in thin films or at interfaces.

Grazing Incidence Wide Angle X-ray Scattering (GIWAXS)

GIWAXS is a powerful technique for studying the molecular packing and orientation of crystalline domains in thin films. sgservice.com.twmdpi.com The X-ray beam strikes the sample at a very shallow angle (the grazing incidence angle), which enhances the scattering signal from the film while minimizing the signal from the substrate. sgservice.com.twsemanticscholar.org

If this compound were deposited as a thin film, GIWAXS would reveal:

Crystallinity: The presence of sharp diffraction peaks would indicate a crystalline or semi-crystalline structure.

Molecular Orientation: The position and intensity of the diffraction spots on the 2D detector provide information about how the molecules are oriented with respect to the substrate (e.g., "face-on" or "edge-on" orientation of the aromatic rings). researchgate.net

Packing Polymorphism: Different processing conditions could lead to different crystalline packing arrangements (polymorphs), which would be distinguishable by their unique GIWAXS patterns.

X-ray Fluorescence (XRF)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. While laboratory XRF instruments are common, synchrotron-based XRF (S-XRF) offers significantly lower detection limits and higher spatial resolution. researchgate.net It is particularly effective for detecting heavier elements like bromine. researchgate.netakjournals.com The high-energy X-ray beam excites core-shell electrons in the atoms, and as they relax, they emit fluorescent X-rays with energies characteristic of each element.

For this compound, S-XRF would be useful for:

Quantitative Bromine Detection: Accurately quantifying the amount of bromine in a sample, even at very low concentrations. researchgate.netakjournals.com

Trace Element Analysis: Identifying and quantifying any trace metallic impurities that might be present from the synthesis process.

Elemental Mapping: In biological or materials science applications, S-XRF can map the distribution of bromine within a sample, for example, to track the location of the compound in a cell or a device. nih.gov

X-ray Beam Induced Current (XBIC)

X-ray Beam Induced Current (XBIC) is a specialized synchrotron technique used to map the electronic properties of semiconductor materials and devices. nih.gov It measures the electrical current generated within a sample as it is scanned with a focused X-ray beam. nih.gov The magnitude of the generated current provides information about charge collection efficiency and can reveal the presence of electronic defects.

While not a standard technique for characterizing a simple organic compound, if this compound were incorporated into an organic electronic device (like a sensor or detector), XBIC could be used to:

Map Device Performance: Correlate the spatial distribution of the compound with the electronic performance of the device. nih.gov

Identify Defects: Locate regions of poor charge transport or collection that might be caused by aggregation or impurities.

Study Radiation Effects: Investigate how the compound and the device respond to high-energy X-ray irradiation. researchgate.net

Other Complementary Spectroscopic and Analytical Approaches

In addition to the techniques above, a comprehensive characterization of this compound would benefit from other advanced methods.

Advanced Mass Spectrometry (MS)

Techniques like Time-of-Flight Mass Spectrometry (TOF-MS) provide highly accurate mass measurements, allowing for the unambiguous determination of the elemental formula. solubilityofthings.com Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and analyze the resulting pieces, providing definitive structural elucidation.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

For analyzing the compound in its solid, crystalline form, ssNMR provides detailed information about the local chemical environment and molecular packing. americanpharmaceuticalreview.com It is particularly sensitive to polymorphism, as different crystal packing arrangements will result in distinct ssNMR spectra. americanpharmaceuticalreview.com

Raman Spectroscopy

Computational Chemistry and Molecular Modeling in 4 4 Bromophenethyl Morpholine Research

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 4-(4-Bromophenethyl)morpholine. These calculations provide valuable data on the molecule's geometry, electronic distribution, and reactivity. benthamdirect.comscispace.com Methods like B3LYP with basis sets such as 6-31G(d,p) are commonly employed to optimize the molecular structure and compute various electronic properties. benthamdirect.comscispace.com

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net For morpholine (B109124) derivatives, these calculations help in understanding how structural modifications influence electronic properties and, consequently, their biological activity. benthamdirect.com

The Molecular Electrostatic Potential (MESP) map is another crucial output, visualizing the charge distribution across the molecule. scispace.comajchem-a.com It identifies electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. ajchem-a.comchemrxiv.org For this compound, the MESP would likely show negative potential around the oxygen and nitrogen atoms of the morpholine ring and the bromine atom, indicating sites susceptible to electrophilic attack. scispace.comchemrxiv.org This information is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial for ligand-receptor binding. chemrxiv.org

Mulliken atomic charge distribution analysis further quantifies the charge on each atom, offering insights into the molecule's polarity and reactive sites. semanticscholar.org Theoretical calculations on related bromophenyl and morpholine-containing compounds have demonstrated the utility of these methods in correlating electronic structure with observed chemical and biological behavior. scispace.comsemanticscholar.org

Table 1: Illustrative Quantum Chemical Properties for a Morpholine Derivative

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures overall polarity of the molecule |

Note: The data in this table is illustrative for a generic morpholine derivative and not specific to this compound, as exact published data was not available.

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, which is recognized as a building block for targeted protein degradation (TPD), docking studies are crucial. sigmaaldrich.comsigmaaldrich.com TPD involves molecules called PROTACs (Proteolysis Targeting Chimeras) that bring a target protein and an E3 ligase into proximity to induce degradation of the target. rsc.orgnih.gov this compound can serve as a component in the linker or as part of the ligand that binds the protein of interest (POI). sigmaaldrich.com

Studies on related morpholine-containing compounds have identified them as inhibitors of various enzymes, including those in Mycobacterium tuberculosis. acs.orgnih.gov For instance, morpholino-thiophenes have been shown to target QcrB, a subunit of the cytochrome bc1 complex. acs.orgnih.gov Docking simulations of such compounds into the QcrB active site reveal key interactions. nih.gov These interactions typically include hydrogen bonds with polar residues and hydrophobic interactions with nonpolar residues, which stabilize the ligand-protein complex. The binding affinity, often expressed as a docking score in kcal/mol, quantifies the strength of this interaction. nih.gov

In the context of this compound, docking studies would aim to:

Table 2: Example of Molecular Docking Results for a Morpholine-based Inhibitor

| Protein Target | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| M. tuberculosis QcrB | Ligand 22 (IPA series) | -10.1 | TYR-63, PHE-67, ILE-26 |

| mTOR | Compound 10e (THQ series) | -9.8 | VAL-2240, LYS-2187, TRP-2239 |

| AChE | Compound 43e | -8.5 | TRP-84, TYR-334, PHE-330 |

Note: This table presents data from various morpholine-containing compounds to illustrate typical docking results. nih.govmdpi.com Ligand 22 is from an imidazo[1,2-a]pyridine-3-carboxamide (B1205228) series. nih.gov

Conformational Analysis and Dynamics Simulations

Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. researchgate.netresearchgate.net By simulating the movements of atoms and molecules, MD can explore the conformational landscape, the stability of different conformers, and the dynamics of ligand-protein interactions. mdpi.commdpi.com For this compound, an MD simulation could reveal:

MD simulations on morpholine-containing inhibitors have been used to validate docking results, confirming that the predicted binding modes are stable over simulation times of hundreds of nanoseconds. mdpi.comresearchgate.net The root-mean-square deviation (RMSD) of the ligand and protein atoms is often monitored to assess the stability of the complex. researchgate.net

Predictive Modeling for Structure-Activity Relationships (QSAR Principles and Applications)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.gov The goal is to develop a mathematical model that can predict the activity of new, unsynthesized molecules. mdpi.com

The principle of QSAR is based on the idea that the biological activity of a compound is a function of its physicochemical properties, which are determined by its molecular structure. These properties are quantified by molecular descriptors, which can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). aimspress.com

For a series of compounds related to this compound, a QSAR study would involve:

QSAR studies on antitubercular compounds, including various heterocyclic scaffolds, have identified key descriptors that influence activity. mdpi.comnih.govresearchgate.net For instance, studies on nitrofuran derivatives suggest that the number of double bonds, the presence of specific fragments like morpholine, and electrotopological state descriptors are important for antitubercular activity. aimspress.com The bromine atom on this compound could contribute through descriptors related to polarizability and halogen bonding, potentially enhancing binding affinity. Such QSAR models can guide the rational design of more potent analogs. cresset-group.com

Table 3: Common Descriptor Classes in QSAR and Their Relevance

| Descriptor Class | Example Descriptor | Relevance to this compound |

|---|---|---|

| Constitutional (0D) | Molecular Weight | Overall size of the molecule. |

| Topological (2D) | Wiener Index | Describes molecular branching and compactness. |

| Geometrical (3D) | Molecular Surface Area | Relates to steric interactions and solubility. |

| Physicochemical | logP | Measures hydrophobicity, crucial for membrane permeability. |

| Electronic | HOMO/LUMO Energies | Relates to reactivity and charge-transfer interactions. |

Theoretical Investigations of Reaction Pathways and Mechanisms

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the synthesis and functionalization of this compound. mdpi.com By mapping the potential energy surface (PES) of a reaction, researchers can identify reactants, products, intermediates, and transition states. mdpi.comrsc.org

The synthesis of this compound likely involves the N-alkylation of morpholine with a suitable 4-bromophenethyl electrophile. Theoretical studies on N-alkylation reactions can elucidate the mechanism, for example, by comparing different pathways. DFT calculations can determine the activation energies for each step, helping to predict the most favorable reaction conditions. rsc.org For instance, a study on the N-alkylation of amines with esters catalyzed by a Lewis acid showed that the catalyst activates the ester to generate a carbenium ion, which is then attacked by the amine. rsc.org

Furthermore, the bromine atom on the phenyl ring serves as a handle for further functionalization via reactions like the Suzuki-Miyaura cross-coupling. mdpi.comresearchgate.netnih.gov DFT studies have been extensively used to investigate the mechanism of Suzuki coupling, detailing the energetics of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. rsc.orgresearchgate.net These theoretical insights can help optimize reaction conditions (catalyst, base, solvent) to improve the yield and selectivity of desired products derived from this compound. mdpi.comresearchgate.net

Biological and Pharmacological Investigations of Morpholine Derivatives with Research Relevance to 4 4 Bromophenethyl Morpholine

Enzymatic Target Modulation Studies

The morpholine (B109124) nucleus is a common feature in the design of various enzyme inhibitors, where it can contribute to binding affinity and selectivity. e3s-conferences.org Research has shown that derivatives incorporating this heterocycle can modulate the activity of several key enzyme systems implicated in a range of pathologies.

Monoamine Oxidase (MAO) System Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurological and psychiatric disorders. mdpi.comresearchgate.net The two isoforms, MAO-A and MAO-B, are targets for antidepressant and anti-Parkinson's disease drugs, respectively. nih.gov

Morpholine-based chalcones have emerged as potent inhibitors of both MAO isoforms. In one study, a series of nine morpholine-containing chalcones (MO1–MO9) were evaluated for their inhibitory activity. tandfonline.comnih.gov Compound MO1 was identified as a highly potent and selective MAO-B inhibitor with an IC50 value of 0.030 µM. tandfonline.comnih.gov Kinetic analysis revealed that MO1 acts as a reversible, mixed-type inhibitor of MAO-B. tandfonline.comnih.gov Another compound from the series, MO7 , was the most potent MAO-A inhibitor with an IC50 of 7.1 µM. tandfonline.comnih.gov

Further research into morpholine-based chalcones identified compounds C14 and C6 as the most potent MAO-A inhibitors in a different series, with IC50 values of 7.91 µM and 8.45 µM, respectively. nih.gov These compounds were found to be reversible inhibitors of MAO-A. nih.gov Of particular relevance is the structure of compound (E)-3-(4-Bromophenyl)-1-(4-morpholinophenyl)prop-2-en-1-one (C1) from this study, which contains a 4-bromophenyl group similar to that in 4-(4-bromophenethyl)morpholine. nih.gov The inclusion of the morpholine ring in these chalcone structures is considered crucial for binding affinity and, in some cases, selectivity toward MAO-A. nih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) | Type of Inhibition |

|---|---|---|---|

| MO1 | MAO-B | 0.030 µM | Reversible, Mixed-type |

| MO7 | MAO-A | 7.1 µM | Not specified |

| MO7 | MAO-B | 0.25 µM | Not specified |

| C14 | MAO-A | 7.91 µM | Reversible |

| C6 | MAO-A | 8.45 µM | Reversible |

| C12 | MAO-A | 9.35 µM | Not specified |

Cholinesterase Enzymes (Acetylcholinesterase, Butyrylcholinesterase) Modulation

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are central to the management of Alzheimer's disease. nih.gov Morpholine-containing compounds have been extensively explored as potential cholinesterase inhibitors. tandfonline.com

A series of novel 4-N-phenylaminoquinoline derivatives featuring a morpholine group were synthesized and tested for their anti-cholinesterase activities. nih.gov The results showed that several of these compounds were dual inhibitors of both AChE and BChE. nih.gov Compound 11g was the most potent, with IC50 values of 1.94 µM for AChE and 28.37 µM for BChE. nih.gov Structure-activity relationship (SAR) studies highlighted that the length of the methylene linker between the quinoline and morpholine moieties significantly influenced inhibitory potency, with a two-methylene linker proving optimal. nih.gov

In another study, coumarin-3-carboxamide-N-morpholine hybrids were designed as cholinesterase inhibitors. nih.gov The most active compound against AChE was 5g (N-[3-(morpholin-4-yl)propyl]-2-oxo-2H-chromene-3-carboxamide), which was 1.78 times more potent than the reference drug rivastigmine. nih.gov The most potent BChE inhibitor was 5d (6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide), which showed activity comparable to rivastigmine. nih.gov

Additionally, morpholine-based chalcones have demonstrated dual inhibitory activity against both MAO-B and AChE. nih.gov For instance, compound MO5 was the most potent AChE inhibitor in its series, with an IC50 value of 6.1 µM, while also inhibiting MAO-B. tandfonline.comnih.gov

| Compound | Target Enzyme | Inhibitory Activity (IC50) |

|---|---|---|

| 11g | AChE | 1.94 µM |

| 11g | BChE | 28.37 µM |

| 5g | AChE | More potent than Rivastigmine |

| 5d | BChE | Comparable to Rivastigmine |

| MO5 | AChE | 6.1 µM |

| MO9 | AChE | 12.01 µM |

Phosphatidylinositol 3-Kinase (PI3K) Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.govnih.gov Consequently, PI3K inhibitors are a major focus of oncology drug discovery. researchgate.netmdpi.com The morpholine ring is a key pharmacophore in many potent PI3K inhibitors, where its oxygen atom often forms a critical hydrogen bond with the hinge region of the kinase domain. nih.govresearchgate.net

ZSTK474 is a well-known pan-class I PI3K inhibitor that features two morpholine groups. nih.gov Studies on ZSTK474 analogs have demonstrated the sensitivity of this region to structural changes. Replacing one morpholine with piperazine significantly reduced inhibitory activity, highlighting the importance of the morpholine oxygen. nih.gov A series of 2-morpholino-pyrimidine derivatives were optimized to identify compound 26 as a potent dual PI3K/mTOR inhibitor. nih.gov It exhibited strong inhibitory activity against PI3Kα (IC50 = 20 nM) and mTOR (IC50 = 189 nM). nih.gov

Further research on 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives led to the discovery of compound 17p as a candidate with excellent kinase inhibitory activity and potent antiproliferative effects against several cancer cell lines. frontiersin.org The analysis confirmed that the morpholine group played a critical role in PI3K inhibitory activities. frontiersin.org

| Compound | PI3K Isoform | Inhibitory Activity (IC50) |

|---|---|---|

| ZSTK474 | PI3Kα | 5.0 nM |

| ZSTK474 | PI3Kδ | 3.9 nM |

| Compound 26 | PI3Kα | 20 nM |

| Compound 26 | PI3Kβ | 376 nM |

| Compound 26 | PI3Kγ | 204 nM |

| Compound 26 | PI3Kδ | 46 nM |

| Compound 26 | mTOR | 189 nM |

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes involved in numerous physiological processes, including pH homeostasis and respiration. rsc.org CA inhibitors are used to treat conditions like glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

Research has shown that morpholine derivatives can act as effective CA inhibitors. A study of newly synthesized thiazole derivatives bearing a morpholine moiety assessed their inhibitory potential against bovine carbonic anhydrase-II (CA-II). rsc.orgresearchgate.net The compounds exhibited varying degrees of inhibition, with compound 24 showing concentration-dependent inhibition with a Ki value of 9.64 µM. rsc.orgresearchgate.net

In another study, novel morpholine-acetamide derivatives were screened for their inhibitory activity against carbonic anhydrase IX (CA-IX), a tumor-associated isoform. nih.gov Compounds 1c and 1h showed significant inhibitory activities with IC50 values of 8.80 µM and 8.12 µM, respectively, comparable to the standard inhibitor acetazolamide (IC50 = 7.51 µM). nih.gov

The relevance of these findings to this compound is underscored by studies on bromophenol derivatives as CA inhibitors. A range of bromophenols demonstrated potent inhibition of human CA isoforms I and II (hCA I and hCA II), with Ki values in the low nanomolar range. nih.gov This suggests that the bromophenyl moiety could contribute significantly to the CA inhibitory potential of a compound.

| Compound Series/Name | Target Enzyme | Inhibitory Activity |

|---|---|---|

| Compound 24 (Thiazole derivative) | CA-II | Ki = 9.64 µM |

| Compound 1h (Acetamide derivative) | CA-IX | IC50 = 8.12 µM |

| Compound 1c (Acetamide derivative) | CA-IX | IC50 = 8.80 µM |

| Acetazolamide (Standard) | CA-IX | IC50 = 7.51 µM |

| Bromophenol derivatives (1-12) | hCA I | Ki = 1.85 - 5.04 nM |

| Bromophenol derivatives (1-12) | hCA II | Ki = 2.01 - 2.94 nM |

Research into Other Enzyme Inhibition Mechanisms

The versatility of the morpholine scaffold has led to its incorporation into inhibitors of other important enzymes. acs.org

Cytochrome P450 (CYP) Enzymes: Aryl morpholino triazenes have been identified as a new class of compounds that can inhibit cytochrome P450 1A1 and 1B1 (CYP1A1 and CYP1B1), enzymes linked to cancer. nih.gov Compound 2 in this class inhibited both enzymes with IC50 values of 10 µM and 18 µM, respectively, while compounds 3 and 6 were selective CYP1B1 inhibitors. nih.gov

Secretases: In the context of Alzheimer's disease, morpholines have been used as scaffolds for inhibitors of β-Secretase (BACE-1) and have been implicated in the modulation of γ-secretase, enzymes crucial for the production of amyloid-β peptides. acs.org

Fungal Ergosterol Biosynthesis: The drug amorolfine, which contains a substituted morpholine ring, acts by inhibiting enzymes involved in ergosterol biosynthesis in the fungal cell membrane. researchgate.net

Receptor Binding and Ligand-Target Interactions

In addition to enzyme inhibition, morpholine derivatives have been designed as ligands for various neurotransmitter and other cell surface receptors. The morpholine ring can serve as a key interacting element, a scaffold to orient other functional groups, or a modulator of pharmacokinetic properties to enhance receptor engagement. nih.govacs.org

A notable example is the development of selective ligands for the dopamine (B1211576) D4 receptor, a target for antipsychotic drugs. acs.org A series of 2,4-disubstituted morpholines showed selectivity for the D4 receptor, and computational analysis indicated that regions around the benzene (B151609) ring systems and the aliphatic amine of the morpholine ring are important for affinity. acs.org

The morpholine moiety is also found in compounds targeting other central nervous system receptors. For instance, morpholine chemotypes can be found in modulators of metabotropic glutamate receptors (mGluRs) and have been incorporated into ligands for cannabinoid receptors. nih.govacs.org The physicochemical properties of the morpholine ring, including its pKa and ability to form hydrogen bonds, make it a valuable component in designing CNS-active compounds with improved solubility and permeability across the blood-brain barrier. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies for Morpholine Pharmacophores

Identification of Structural Determinants Crucial for Biological Activity

The biological activity of morpholine derivatives is intrinsically linked to their structural composition. The morpholine nucleus is not merely a passive carrier but an active contributor to the pharmacodynamic and pharmacokinetic properties of a molecule. nih.govnih.gov

Key structural determinants include:

The Morpholine Ring as a Pharmacophore: The morpholine moiety itself is often an essential component of a molecule's pharmacophore. nih.govnih.gov The oxygen atom can act as a hydrogen bond acceptor, interacting with polar residues in the active site of enzymes or receptors. nih.govacs.org Simultaneously, the relatively electron-deficient ring can participate in hydrophobic interactions. nih.govacs.org This dual capability allows morpholine-containing compounds to bind effectively to a variety of biological targets. nih.gov

Physicochemical Properties: The incorporation of a morpholine ring tends to improve the physicochemical properties of a drug candidate. It can enhance aqueous solubility and modulate lipophilicity, which are critical for favorable absorption, distribution, metabolism, and excretion (ADME) profiles. researchgate.netresearchgate.net The weak basicity of the morpholine nitrogen (pKa ≈ 8.7) is often optimal for physiological applications, contributing to improved solubility and permeability across biological membranes, including the blood-brain barrier. nih.govacs.orgresearchgate.net

Scaffolding and Conformational Control: The morpholine ring serves as a versatile scaffold, orienting substituent groups in a specific three-dimensional arrangement required for optimal interaction with a biological target. nih.govresearchgate.net Its flexible chair-like conformation allows it to direct appendages into the correct positions for binding. nih.govresearchgate.net Furthermore, modifications such as creating bridged morpholine structures can decrease lipophilicity and enhance polar surface area by altering the molecule's conformation, which can be beneficial for CNS drug candidates. nih.gov

In the context of this compound, the core determinants of its potential biological activity would be the interplay between the morpholine ring, the phenethyl linker, and the bromine substituent on the phenyl ring. The morpholine provides a polar, basic functional group, the phenethyl group introduces a lipophilic and aromatic component, and the bromo-substituent further modifies the electronic and steric properties of the aromatic ring.

Assessment of Substituent Effects on Potency and Selectivity

The nature and position of substituents on the morpholine ring or associated moieties have a profound impact on the potency and selectivity of the resulting derivatives. Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological activity of this class of compounds. nih.gove3s-conferences.org

Substituents on an Attached Phenyl Ring: In many classes of morpholine derivatives, substituents on an attached phenyl ring significantly modulate activity. For instance, in a series of quinoline-based cholinesterase inhibitors, the presence and position of a chloro substituent on a 4-N-phenyl ring influenced potency. A 2-chloro substitution generally led to better acetylcholinesterase (AChE) inhibitory activity compared to 3- or 4-chloro substitutions. nih.gov Interestingly, in the same study, derivatives without any substituents on the 4-N-phenyl ring showed the best inhibitory potencies, suggesting that a smaller steric volume on the aromatic moiety is favorable for AChE inhibition. nih.gov In another example involving aryl morpholino triazenes as cytochrome P450 inhibitors, a 3,4,5-trimethoxy substitution on the phenyl ring resulted in a compound that inhibited both CYP1A1 and CYP1B1, while other substitution patterns led to selective inhibition of CYP1B1. nih.gov

Alkyl and Other Lipophilic Groups: The introduction of alkyl groups can also influence activity. For example, SAR studies on certain anticancer morpholine derivatives suggested that the introduction of an alkyl substitution at the third position of the morpholine ring leads to an increase in anticancer activity. e3s-conferences.org The length of a methylene linker between the quinoline and morpholine moieties in cholinesterase inhibitors was also found to be critical, with a 2-methylene linker providing better AChE inhibition than 3- or 4-methylene linkers. nih.gov

Larger Heterocyclic Substituents: The attachment of other heterocyclic rings to the morpholine core is a common strategy to enhance potency. SAR studies on pyrazolopyrimidine-substituted morpholine derivatives concluded that the pyrazolopyrimidine substituent was important for potent inhibitory activity against certain targets. e3s-conferences.org

The following table summarizes the effects of various substituents on the biological activity of different morpholine derivative series.

| Derivative Series | Substituent | Position | Effect on Activity | Target |

| Quinoline-morpholines | Chloro | 2-position of N-phenyl | Increased potency | Acetylcholinesterase (AChE) |

| Quinoline-morpholines | Unsubstituted | N-phenyl | Highest potency | Acetylcholinesterase (AChE) |

| Anticancer morpholines | Alkyl | 3-position of morpholine | Increased potency | mTOR |

| Aryl morpholino triazenes | 3,4,5-Trimethoxy | Phenyl ring | Inhibition of both CYP1A1 and CYP1B1 | Cytochrome P450 1A1/1B1 |

| Aryl morpholino triazenes | Other substitutions | Phenyl ring | Selective inhibition of CYP1B1 | Cytochrome P450 1B1 |

| Anticancer derivatives | Pyrazolopyrimidine | --- | Potent inhibitory activity | PI3K |

Analysis of Conformational Aspects and Their Impact on Biological Interaction

The three-dimensional structure, or conformation, of the morpholine ring is a critical factor in its interaction with biological targets. The flexible nature of the six-membered ring allows it to adopt different conformations, with the chair form being the most stable and energetically favorable over the skew-boat form. researchgate.netnih.govacs.org

Chair Conformation and Substituent Orientation: In the predominant chair conformation, substituents on the nitrogen or carbon atoms can be in either an equatorial (Eq) or axial (Ax) position. Spectroscopic and computational studies have shown that for the parent morpholine molecule, the chair-equatorial (Chair-Eq) conformer, where the N-H bond is in the equatorial position, is more stable than the chair-axial (Chair-Ax) conformer. nih.govacs.org The conformational preference is crucial as it dictates the spatial orientation of the rest of the molecule and its appended functional groups, which in turn affects how the molecule fits into a binding pocket. nih.gov

Conformational Flexibility and Receptor Binding: The ability of the morpholine ring to interconvert between conformations can be advantageous for biological activity. This flexibility allows the molecule to adapt its shape to the specific topology of a receptor's active site, optimizing binding interactions. nih.govresearchgate.net For example, in the development of CNS-active drugs, the flexible conformation of the morpholine ring is considered a key feature that provides an optimal scaffold for directing appendages into the correct positions for receptor interaction. nih.govacs.orgresearchgate.net

Impact on Potency and Selectivity: The specific conformation adopted upon binding can have a significant impact on potency and selectivity. Molecular docking studies of morpholine-containing inhibitors have revealed the importance of the ring's orientation within the active site. For instance, in BACE-1 inhibitors, the morpholine ring was found to establish polar interactions, with its nitrogen atom pointing towards a glycine residue and the oxygen atom interacting with a threonine residue in the flap region of the enzyme. acs.org The synclinal relationship between the endocyclic oxygen and the first exocyclic carbon atoms was identified as the preferred conformation in solution due to the exo-anomeric effect, which oriented a methyl group on the morpholine ring towards a specific sub-pocket (S1) of the enzyme. acs.org

The conformational properties of morpholine derivatives are therefore a key consideration in drug design, as they directly influence the molecule's ability to interact effectively and selectively with its biological target.

Metabolic Pathways and Stability Research of Morpholine Derivatives

Biochemical Transformations and Metabolite Identification Studies

The metabolism of morpholine-containing drugs, like most xenobiotics, generally proceeds through Phase I and Phase II reactions. ijpcbs.comfiveable.melongdom.org Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the molecule with endogenous substances to increase water solubility and facilitate excretion. ijpcbs.comfiveable.melongdom.org

Phase I Metabolism: The primary enzymes responsible for Phase I metabolism are the cytochrome P450 (CYP) monooxygenases. ijpcbs.commdpi.com For morpholine derivatives, common Phase I transformations include:

N-oxidation: The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide metabolite. This has been observed as a minor metabolic pathway for compounds like the antimalarial drug OZ439. nih.govmmv.orgacs.org

C-hydroxylation: Hydroxylation can occur on the carbon atoms of the morpholine ring or on other parts of the molecule. For OZ439, primary biotransformations involved monohydroxylation at the distal carbon atoms of an attached spiroadamantane substructure. nih.govmmv.org

Ring Cleavage: The morpholine ring can be opened through enzymatic action. For OZ439, deethylation cleavage of the morpholine ring was identified as a minor metabolic pathway. nih.govmmv.org In environmental biodegradation studies of the parent morpholine molecule by Mycobacterium species, a key step is the cleavage of a C-N bond, catalyzed by a cytochrome P450-dependent monooxygenase, leading to intermediates like 2-(2-aminoethoxy)acetate and eventually diglycolic acid. nih.gov

Phase II Metabolism: Following Phase I reactions, the modified morpholine derivatives can undergo conjugation reactions. Common Phase II pathways include glucuronidation, sulfation, and glutathione conjugation, which further increase the polarity of the metabolites for easier elimination. ijpcbs.comnih.gov

The following table provides examples of identified metabolites for a morpholine-containing drug.

| Parent Drug | Metabolic Reaction | Metabolite | Enzyme System |

| OZ439 (Artefenomel) | N-oxidation | Morpholine N-oxide derivative | Cytochrome P450 (CYP3A4) |

| OZ439 (Artefenomel) | Ring Cleavage (Deethylation) | Deethylated morpholine derivative | Cytochrome P450 (CYP3A4) |

| OZ439 (Artefenomel) | Hydroxylation | Monohydroxylated spiroadamantane derivative | Cytochrome P450 (CYP3A4) |

| OZ439 (Artefenomel) | Dihydroxylation | Dihydroxylated derivative | Cytochrome P450 (CYP3A4) |

Metabolite profiling is a crucial step in drug development, as the generated metabolites can be pharmacologically active or potentially toxic. nih.gov

Evaluation of In Vitro Metabolic Stability

In vitro metabolic stability assays are essential tools in early drug discovery to predict the in vivo clearance of a compound. nuvisan.comwuxiapptec.com These assays typically involve incubating the test compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nuvisan.com

Assay Systems:

Liver Microsomes: These preparations contain Phase I enzymes, particularly the CYP450 family, and are used to assess a compound's susceptibility to oxidative metabolism. wuxiapptec.com

Hepatocytes: Intact liver cells contain both Phase I and Phase II enzymes, providing a more complete picture of a compound's metabolic fate. nuvisan.com

S9 Fraction: This is a supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, allowing for the study of both Phase I and some Phase II reactions. wuxiapptec.com

The results of these in vitro assays are typically reported as the compound's half-life (t½) or intrinsic clearance (CLint), which are key parameters for predicting in vivo pharmacokinetic behavior. nuvisan.com

The following table provides examples of how structural modifications can impact the in vitro metabolic stability of morpholine derivatives.

| Compound Series | Structural Feature | Resulting In Vitro Metabolic Stability |

| mTOR Kinase Inhibitors | Morpholine ring | Less stable in human hepatocytes |

| mTOR Kinase Inhibitors | Tetrahydro-2H-pyran (THP) isostere | More stable in human hepatocytes |

| β-Carboline Derivatives | Unmodified structure | High metabolic turnover |

| β-Carboline Derivatives | Modified analogues | Improved metabolic stability (slow turnover) |

Potential Therapeutic Research Applications and Future Directions for 4 4 Bromophenethyl Morpholine Analogs

Investigation as Anti-Infective Agents (e.g., Antimicrobial, Antifungal, Antiviral Research)

The morpholine (B109124) moiety is a critical component in the development of new anti-infective agents. Its presence can confer potent activity against various pathogens, including bacteria and fungi. jchemrev.comnih.gov

Antimicrobial and Antitubercular Research: Derivatives of the morpholine scaffold have demonstrated significant potential in combating bacterial infections. For instance, a series of morpholinobenzamides was identified with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. acs.org Structure-activity relationship (SAR) studies on this series focused on modifying the structure to improve metabolic stability while retaining antibacterial potency. This led to the identification of potent benzamides where the morpholine group was replaced by other substituents, such as thiophene (B33073) and methyl groups, resulting in compounds with high selectivity and low cytotoxicity. acs.org

In other research, ruthenium-based agents modified with a morpholine moiety have been developed as potential metalloantibiotics against Staphylococcus aureus. These compounds exhibit excellent bactericidal efficacy and demonstrate the ability to overcome bacterial resistance, showing significant anti-infective activity in animal models. nih.gov The morpholine group in these agents enhances solubility and can form hydrogen bonds, which improves their interaction with target proteins. nih.gov

Some morpholine derivatives have also shown promise as antifungal agents. Thiazole derivatives incorporating a morpholine scaffold have been investigated for their biological activities, which include antifungal properties. rsc.org

| Compound/Series | Target Organism/Cell Line | Key Findings | Reference |

| Morpholinobenzamide Series | Mycobacterium tuberculosis | Potent antitubercular activity. SAR studies led to analogs with improved metabolic stability. | acs.org |

| Morpholine-modified Ru-based agents | Staphylococcus aureus | Excellent bactericidal efficacy and ability to overcome resistance. | nih.gov |

| 2-(thiophen-2-yl) dihydroquinolines linked with morpholine | M. tuberculosis H37Rv | The morpholine analog (26a) showed better potency (MIC: 6.25 mg/mL) than the parent compound (25, MIC: 12.5 mg/mL). | jchemrev.com |

| Thiazole derivatives with morpholine | Not specified | Possess potential antifungal qualities. | rsc.org |

Exploration in Anti-Inflammatory Modulators

The suppression of inflammatory cytokines is a promising strategy for treating inflammatory diseases. tandfonline.com The morpholine scaffold has been incorporated into various compounds to explore their potential as anti-inflammatory agents. jchemrev.comresearchgate.net

In one study, a series of pyrazolo[4,3-d]pyrimidine derivatives were designed and synthesized to evaluate their anti-inflammatory activity. tandfonline.comtandfonline.com These compounds were tested for their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW264.7 macrophages. One of the most potent inhibitors, compound 4e, was found to decrease the production of inflammatory cytokines like NO, IL-6, and TNF-α with IC50 values of 2.64, 4.38, and 5.63 μM, respectively. tandfonline.com This research highlights how modifying a core scaffold—in this case, one containing a bromophenethyl moiety similar to the subject compound's structure—can lead to potent anti-inflammatory agents. tandfonline.comtandfonline.com The study suggested that such compounds may be promising lead structures for the treatment of acute lung injury (ALI). tandfonline.com

| Compound/Series | Target/Assay | Key Findings | Reference |

| Pyrazolo[4,3-d]pyrimidine derivatives | Inhibition of LPS-induced NO, IL-6, and TNF-α production in RAW264.7 macrophages | Compound 4e was the most potent, with IC50 values of 2.64 µM (NO), 4.38 µM (IL-6), and 5.63 µM (TNF-α). | tandfonline.com |

| 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone | Analgesic and anti-inflammatory activities | Identified as the most potent compound in its series. | researchgate.net |

Research in Neuropharmacology (e.g., Antidepressant Effects, Neurodegenerative Disorder Research)

The unique physicochemical properties of the morpholine ring make it a valuable component in the design of drugs targeting the central nervous system (CNS). semanticscholar.org Its structure allows for a balance of lipophilicity and hydrophilicity, which can improve permeability across the blood-brain barrier. semanticscholar.org Several FDA-approved drugs containing the morpholine moiety are used for neurological conditions, including the antidepressants moclobemide (B1677376) and reboxetine. taylorandfrancis.com

Research on morpholine-based compounds for neurodegenerative disorders such as Alzheimer's and Parkinson's disease is an active area. tandfonline.com These compounds are designed to interact with key enzymes and biological targets involved in the pathology of these diseases. tandfonline.com For example, morpholine derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in Alzheimer's treatment. In one study, a diversely substituted pyrimidine (B1678525) and morpholine hybrid, compound 52h, emerged as a highly potent inhibitor of both AChE (IC50 = 0.43 µM) and BuChE (IC50 = 2.5 µM). tandfonline.com

The morpholine scaffold can be modified to enhance affinity for specific biological targets while improving physicochemical and pharmacokinetic properties. tandfonline.com This versatility makes it a privileged structure in the search for new treatments for complex neurological and psychiatric disorders. researchgate.nettandfonline.com

| Compound/Series | Target | Key Findings | Reference |

| Moclobemide | Monoamine oxidase A (MAO-A) | FDA-approved antidepressant; reversible inhibitor of MAO-A. | taylorandfrancis.com |

| Reboxetine | Norepinephrine (B1679862) reuptake | FDA-approved antidepressant; selective norepinephrine reuptake inhibitor. | taylorandfrancis.com |

| Pyrimidine-morpholine hybrid (52h) | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Potent dual inhibitor with IC50 values of 0.43 µM (AChE) and 2.5 µM (BuChE). | tandfonline.com |

Studies in Anticancer Research and Antiproliferative Mechanisms

The morpholine moiety is featured in several anticancer agents, where it contributes to potency, selectivity, and favorable pharmacokinetic properties. sci-hub.semdpi.com The approved anticancer drug Gefitinib, for example, contains a morpholine ring that extends its plasma half-life. sci-hub.se